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Compound of Interest

Compound Name: (R)-2-Methoxypropylamine

CAS No.: 162356-14-1

Cat. No.: B597485 Get Quote

A Technical Guide for Chiral Synthon Validation[1][2]
Core Compound Identity & Structural Logic
In the field of chiral synthesis, "Methoxypropylamine" is a nomenclature often plagued by

ambiguity. It is critical to distinguish between the two regioisomers. This guide characterizes

Isomer A (below), a valuable chiral building block for diamine ligands and pharmaceutical

intermediates.[2]

Feature
Target Compound (Isomer
A)

Common Confusant
(Isomer B)

Common Name (R)-2-Methoxypropylamine (S)-1-Methoxy-2-propylamine

IUPAC Name
(2R)-2-methoxypropan-1-

amine

(2S)-1-methoxypropan-2-

amine

CAS Number 162356-14-1 (R-isomer) 99636-32-5 (S-isomer)

Structure CH3-CH(OCH3)-CH2-NH2 CH3-CH(NH2)-CH2-OCH3

Chiral Center C2 (Ether linkage) C2 (Amine linkage)

Primary Use Chiral ether synthons Chiral amine synthons

Molecular Formula: C₄H₁₁NO Molecular Weight: 89.14 g/mol [1]
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Experimental Protocols for Sample Preparation
To ensure spectroscopic fidelity, the following preparation protocols are recommended. These

steps minimize solvent effects and impurity artifacts (e.g., water, carbamates from CO₂

absorption).[1]

NMR Sample Preparation[2]
Solvent: Deuterated Chloroform (

) is standard.[2] For exchangeable protons (

), Dimethyl Sulfoxide-

(

) is preferred to sharpen the amine signal and prevent exchange with residual water.[1][2]

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

Additives: A trace of

or

(solid) in the NMR tube can neutralize trace acid salts (HCl) if the sample was isolated as a
hydrochloride, ensuring the free base shifts are observed.

Mass Spectrometry (ESI/GC-MS) Preparation[1][2]
Method: Electrospray Ionization (ESI) in Positive Mode (

).[2]

Solvent: Acetonitrile:Water (50:[1]50) with 0.1% Formic Acid.[1][2]

Note: Amines are "proton sponges."[1][2] The

ion (m/z 90) will be dominant. For GC-MS (EI), use a non-polar column (e.g., DB-5) and
inject neat or in methanol.[1][2]
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Spectroscopic Analysis: The Core Data
Mass Spectrometry (MS)
Fragmentation Logic: The mass spectrum of (R)-2-methoxypropylamine is defined by Alpha-

Cleavage.[1][2] In primary amines, the bond adjacent to the nitrogen atom (the C1-C2 bond) is

the weakest link under electron impact (EI).

Molecular Ion (

): m/z 89 (Weak intensity, typical for aliphatic amines).[2]

Base Peak:m/z 30.

Mechanism:[1][2][3][4][5] Homolytic cleavage of the C1-C2 bond generates the resonance-

stabilized iminium ion

.[1][2]

Differentiation: This peak distinguishes the target from Isomer B (1-methoxy-2-

propylamine), which cleaves to form

at m/z 44.[1][2]

Fragmentation Pathway Diagram:

Molecular Ion (M+)
m/z 89

[CH3-CH(OMe)-CH2-NH2]+.

Alpha Cleavage
(C1-C2 Bond Break)

Base Peak
m/z 30

[CH2=NH2]+

 Charge Retention
on N-fragment

Neutral Radical
[CH3-CH(OMe)]•

Click to download full resolution via product page

Caption: Primary fragmentation pathway for (R)-2-methoxypropylamine under Electron

Impact (EI), yielding the diagnostic m/z 30 ion.

Infrared Spectroscopy (IR)
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The IR spectrum confirms the primary amine and ether functionalities.

Functional Group
Wavenumber (

)
Intensity/Shape Assignment

Primary Amine 3300–3400
Medium, Broad

(Doublet)
Stretching

(Sym/Asym)

Alkane 2850–2960 Strong, Sharp
Stretching (

)

Amine (Bend) 1580–1650 Medium, Broad Scissoring

Ether 1080–1150 Strong Stretching

Nuclear Magnetic Resonance (NMR)
Data presented for the free base in

.

H NMR Data (400 MHz,

)
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Context

1.12 – 1.18
Doublet (

Hz)
3H -C2

Methyl group

adjacent to chiral

center.[1][2]

1.50 Broad Singlet 2H

Exchangeable;

shift varies with

concentration/sol

vent.[1][2]

2.65 – 2.75 Multiplet (dd) 2H

Diastereotopic

protons on C1

(adjacent to

chiral C2).[1][2]

3.35 Singlet 3H
Methoxy methyl

group.[1][2]

3.38 – 3.48 Multiplet 1H

Chiral methine

proton at C2.[1]

[2]

C NMR Data (100 MHz,

)
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Shift (

ppm)
Carbon Type Assignment

16.8 Methyl terminal (C3).[1][2]

46.5
Methylene attached to Amine

(C1).[2]

56.2
Methoxy Carbon (

).[1][2]

78.4 Chiral Methine (C2).[2]

Quality Control & Chiral Validation
For (R)-2-methoxypropylamine, confirming enantiomeric excess (ee) is as vital as structural

confirmation.[1][2]

Optical Rotation[1][2]
Method: Polarimetry (Sodium D line, 589 nm).[2]

Expectation: The (R)-enantiomer typically exhibits specific rotation

values distinct from the racemate.

Note: While specific literature values for the pure (R)-isomer of this regioisomer are sparse

compared to Isomer B, the sign of rotation is generally opposite to the (S)-enantiomer.

Requirement: Compare against a certified reference standard or use Chiral HPLC.

Chiral HPLC Method (Recommended)
Column: Chiralpak AD-H or OD-H (Polysaccharide based).[1][2]

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index

(RI).[2] Derivatization with benzoyl chloride is recommended to enhance UV detection.[1][2]
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Analytical Workflow Summary

Structural ID

Purity & Chirality

Sample: (R)-2-Methoxypropylamine

1H NMR (CDCl3)
Check: d 1.15 (d), 3.35 (s)

MS (EI)
Check: Base Peak m/z 30

GC-FID
Check: Chemical Purity >98%

If Structure Confirmed

Polarimetry / Chiral HPLC
Check: Enantiomeric Excess

If Chemically Pure

Validated Chiral Synthon

Click to download full resolution via product page

Caption: Step-by-step validation workflow for ensuring structural and stereochemical integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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